molecular formula C8H9IO B1344615 1-Iodo-3-(methoxymethyl)benzene CAS No. 99221-26-8

1-Iodo-3-(methoxymethyl)benzene

Cat. No.: B1344615
CAS No.: 99221-26-8
M. Wt: 248.06 g/mol
InChI Key: XTWKDFNSYVCFBV-UHFFFAOYSA-N
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Description

1-Iodo-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H9IO It is a derivative of benzene, where an iodine atom is substituted at the first position and a methoxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-(methoxymethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring the selective substitution of the iodine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 3-(methoxymethyl)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution: Products include 3-(methoxymethyl)benzene derivatives with various functional groups.

    Oxidation: Products include 3-(methoxymethyl)benzaldehyde or 3-(methoxymethyl)benzoic acid.

    Reduction: The primary product is 3-(methoxymethyl)benzene.

Scientific Research Applications

1-Iodo-3-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-3-(methoxymethyl)benzene involves its interaction with various molecular targets. The iodine atom and methoxymethyl group can participate in different chemical reactions, leading to the formation of new compounds with distinct properties. These interactions are mediated by the compound’s ability to undergo substitution, oxidation, and reduction reactions, which alter its chemical structure and reactivity.

Comparison with Similar Compounds

  • 1-Iodo-2-(methoxymethyl)benzene
  • 1-Iodo-4-(methoxymethyl)benzene
  • 1-Iodo-3-methylbenzene

Comparison: 1-Iodo-3-(methoxymethyl)benzene is unique due to the specific positioning of the iodine atom and methoxymethyl group, which influences its reactivity and applications

Properties

IUPAC Name

1-iodo-3-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWKDFNSYVCFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628977
Record name 1-Iodo-3-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99221-26-8
Record name 1-Iodo-3-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 508 μl (4.0 mmol) of 3-iodobenzylalcohol and 1.25 ml (20.0 mmol) of iodomethane in MeCN (20 ml) there were added 829 mg (6.0 mmol) of potassium carbonate. After stirring 3 h at 30° C., 320 mg (8.00 mmol) of NaH were added and stirring was continued a further 3 h at RT. Water was then added to the reaction mixture, which was extracted with chloroform. The organic phase was successively washed with water and a satd aq. NaCl soln and dried over MgSO4. Following filtration and removal of the solvent in vacuo there were obtained 863 mg (3.5 mmol, 87%) of 3-methoxymethyliodobenzene.
Quantity
508 μL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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